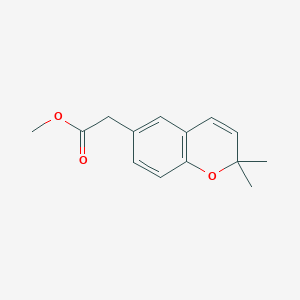
3-(Diethylamino)-2-methylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Diethylamino)-2-methylpropan-1-ol is an organic compound with the molecular formula C8H19NO. It is a tertiary amine and an alcohol, characterized by the presence of a diethylamino group attached to a propanol backbone. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-2-methylpropan-1-ol typically involves the reaction of diethylamine with 2-methylpropanal. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Diethylamine with 2-Methylpropanal: Diethylamine is reacted with 2-methylpropanal in the presence of a suitable catalyst, such as an acid or base, to form this compound.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include the use of high-pressure reactors and automated systems to control temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
3-(Diethylamino)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The diethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(Diethylamino)-2-methylpropanal or 3-(Diethylamino)-2-methylpropanone.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
3-(Diethylamino)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active compounds and as a precursor in the development of pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and used in the formulation of certain drugs.
Industry: Utilized in the production of specialty chemicals, surfactants, and other industrial products.
作用机制
The mechanism of action of 3-(Diethylamino)-2-methylpropan-1-ol depends on its specific application. In general, the compound interacts with molecular targets through its diethylamino and alcohol functional groups. These interactions can involve hydrogen bonding, hydrophobic interactions, and electrostatic interactions with target molecules. The pathways involved may include enzyme inhibition, receptor binding, or modulation of biochemical processes.
相似化合物的比较
Similar Compounds
3-(Dimethylamino)-2-methylpropan-1-ol: Similar structure but with dimethylamino group instead of diethylamino.
3-(Diethylamino)-1-propanol: Similar structure but without the methyl group on the propanol backbone.
2-(Diethylamino)ethanol: Similar structure but with a shorter ethyl chain.
Uniqueness
3-(Diethylamino)-2-methylpropan-1-ol is unique due to the presence of both diethylamino and methyl groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a versatile compound in various chemical reactions and applications.
属性
IUPAC Name |
3-(diethylamino)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-4-9(5-2)6-8(3)7-10/h8,10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVCZRSDLQOFKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2657740.png)

![1-{[3,5-bis(trifluoromethyl)phenyl]methyl}-4-[5-(3-nitrophenyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B2657743.png)









